molecular formula C14H6BrCl2NO2 B3495690 6-bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B3495690
M. Wt: 371.0 g/mol
InChI Key: VSLFTTWRZZZQBQ-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound characterized by its bromine and chlorine atoms attached to a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dichlorophenylamine with bromoacetic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with precise temperature and pressure controls. The process involves continuous monitoring to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and chlorine atoms make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In the medical field, 6-Bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: In industry, the compound is used in the development of new materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-Bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects. The exact pathways and targets vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Bromo-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

  • 6-Bromo-2-(2,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Uniqueness: 6-Bromo-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one stands out due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and biological activity. This arrangement provides unique properties that are not found in similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

6-bromo-2-(2,4-dichlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl2NO2/c15-7-1-4-12-10(5-7)14(19)20-13(18-12)9-3-2-8(16)6-11(9)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFTTWRZZZQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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